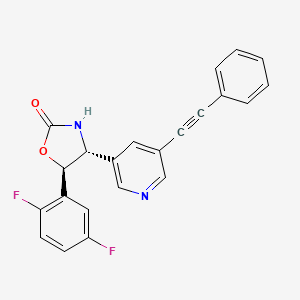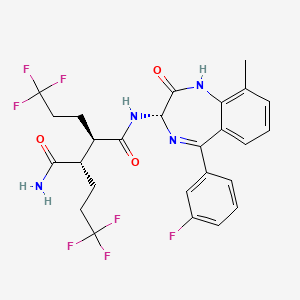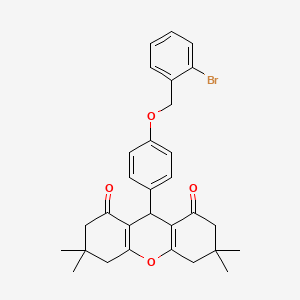
BRD6688
Vue d'ensemble
Description
BRD6688 is a compound with significant potential in various scientific fields. It is known for its unique structure, which includes a pyridine ring and a pyrrolidinecarboxamide group.
Mécanisme D'action
Target of Action
BRD6688, also known as N-(2-amino-5-(pyridin-4-yl)phenyl)pyrrolidine-1-carboxamide or N-[2-amino-5-(4-pyridinyl)phenyl]-1-pyrrolidinecarboxamide, is a selective inhibitor of Histone Deacetylase 2 (HDAC2) . HDAC2 is a chromatin-modifying enzyme that plays a crucial role in the neurobiology of learning and memory .
Mode of Action
This compound demonstrates kinetic selectivity for HDAC2 against HDAC1, an isoform with 95% similarity within the catalytic binding domain . It increases histone acetylation (H4K12 and H3K9) in primary mouse neuronal cultures . This interaction with HDAC2 leads to changes in the acetylation status of histones, which can influence gene expression.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation pathway. By inhibiting HDAC2, this compound increases the acetylation of histones H4K12 and H3K9 . This modification can alter the structure of the chromatin and influence the transcription of certain genes, thereby affecting various downstream cellular processes.
Pharmacokinetics
This compound has been shown to cross the blood-brain barrier . This property is crucial for its role in modulating neuronal functions.
Result of Action
The molecular effect of this compound involves the increase of histone acetylation (H4K12 and H3K9) in primary mouse neuronal cells . At the cellular level, this compound has been shown to rescue memory defects associated with p25 induced neurodegeneration in a CK-p25 mouse model .
Analyse Biochimique
Biochemical Properties
BRD6688 interacts with HDAC2, an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones . This interaction results in increased histone acetylation, specifically H4K12 and H3K9, in primary mouse neuronal cell culture assays .
Cellular Effects
This compound has been shown to influence cell function by modulating gene expression through its interaction with HDAC2 . By inhibiting HDAC2, this compound increases histone acetylation, which can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to HDAC2 and inhibiting its enzymatic activity . This inhibition leads to an increase in histone acetylation, which can result in changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings . It has been shown to increase histone acetylation in the hippocampus of CK-p25 mice, a model of neurodegenerative disease .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models . It has been shown to rescue the memory defects associated with p25 induced neurodegeneration in contextual fear conditioning in a CK-p25 mouse model .
Metabolic Pathways
As an HDAC2 inhibitor, it likely interacts with enzymes and cofactors involved in histone modification .
Transport and Distribution
It has been shown to cross the blood-brain barrier, suggesting that it may be transported and distributed in the brain .
Subcellular Localization
Given its role as an HDAC2 inhibitor, it is likely to be found in the nucleus where HDAC2 is located .
Méthodes De Préparation
The synthesis of BRD6688 typically involves multiple steps, including the formation of the pyridine ring and the attachment of the pyrrolidinecarboxamide group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting the temperature, solvent, and catalyst used in the reaction.
Analyse Des Réactions Chimiques
BRD6688 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using a strong oxidizing agent may result in the formation of a different pyridine derivative.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
BRD6688 can be compared with other similar compounds, such as:
Pyridine derivatives: These compounds share the pyridine ring structure and have been studied for their various biological activities.
Pyrrolidinecarboxamide derivatives: These compounds share the pyrrolidinecarboxamide group and have been investigated for their potential medicinal applications.
The uniqueness of this compound lies in its combined structure, which allows it to interact with specific molecular targets in a way that other compounds may not.
Propriétés
IUPAC Name |
N-(2-amino-5-pyridin-4-ylphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-14-4-3-13(12-5-7-18-8-6-12)11-15(14)19-16(21)20-9-1-2-10-20/h3-8,11H,1-2,9-10,17H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBMJVMSBSGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of BRD6688 in the context of this research on paclitaxel-induced neuropathy?
A1: The study investigates the role of histone deacetylase 2 (HDAC2) in paclitaxel-induced neuropathic pain. this compound is a selective inhibitor of HDAC2. Researchers used this compound to investigate whether inhibiting HDAC2 could alleviate pain and prevent the molecular changes associated with this condition in rats. The results showed that this compound administration significantly reduced paclitaxel-induced mechanical allodynia (a type of pain sensitivity). [] This suggests that HDAC2 inhibition by compounds like this compound could be a potential therapeutic strategy for treating this debilitating side effect of paclitaxel chemotherapy.
Q2: What specific effects did this compound have at the molecular level in this study?
A2: this compound, by inhibiting HDAC2, prevented the following changes in the spinal dorsal horn of rats treated with paclitaxel:
- Suppressed HDAC2 Upregulation: this compound blocked the increase of HDAC2 typically seen after paclitaxel treatment. []
- Reduced Glutamate Accumulation: It prevented the buildup of glutamate, a neurotransmitter, which is thought to contribute to pain signaling. []
- Normalized EAAT2/VGLUT2/Synaptophysin Expression: this compound helped maintain the balance between glutamate release and reuptake by preventing the downregulation of EAAT2 (an excitatory amino acid transporter responsible for glutamate uptake) and the upregulation of VGLUT2 (a vesicular glutamate transporter involved in glutamate release) and synaptophysin (a marker of synapse formation). []
- Inhibited HDAC2/YY1 Interaction: It disrupted the interaction between HDAC2 and YY1, a transcription factor. This interaction is believed to be important for the regulation of genes involved in glutamate transport. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606272.png)
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid;hydrochloride](/img/structure/B606273.png)



![5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methylpyridin-2-yl]pyridin-2-one](/img/structure/B606281.png)




![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B606288.png)

